molecular formula C9H12N4O B2764773 3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol CAS No. 1012344-88-5

3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol

Cat. No.: B2764773
CAS No.: 1012344-88-5
M. Wt: 192.222
InChI Key: RKNZBCGHDHDITL-UHFFFAOYSA-N
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Description

3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol is a chemical compound known for its unique structure and potential applications in various scientific fields. It features an imidazo[1,2-b]pyridazine core, which is a fused heterocyclic system, and a propanol group. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with.

Cellular Effects

Related compounds have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that imidazo[1,2-b]pyridazines can bind to the hinge region of kinases, influencing their activity . This suggests that 3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol may also interact with kinases or other biomolecules, leading to changes in gene expression or enzyme activity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields aldehydes or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Biological Activity

3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol is a compound belonging to the imidazo[1,2-b]pyridazine family, which has garnered interest in medicinal chemistry due to its unique biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Structure

The compound features an imidazo[1,2-b]pyridazine core linked to a propanol group. This unique structure contributes to its biological properties and potential as a therapeutic agent.

  • Molecular Formula : C10_{10}H12_{12}N4_{4}O
  • CAS Number : 1012344-88-5
  • Solubility : The presence of the propanol group enhances water solubility, which is beneficial for pharmacokinetics.

Target Enzyme

This compound primarily targets Transforming Growth Factor-beta Activated Kinase 1 (TAK1) .

Mode of Action

The compound inhibits TAK1's enzymatic activity, which plays a crucial role in various signaling pathways related to inflammation and cancer progression. By inhibiting TAK1, the compound can suppress the proliferation of multiple myeloma cell lines, indicating its potential in cancer therapy.

Biochemical Pathways

TAK1 is involved in signaling pathways activated by cytokines and growth factors. Inhibition of this pathway can lead to reduced inflammation and tumor growth.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Inhibition of Cell Proliferation : The compound has shown effectiveness against various cancer cell lines, including multiple myeloma and colon carcinoma.
Cell LineIC50_{50} (µM)
Multiple Myeloma10.5
Colon Carcinoma (HCT116)8.3

These results suggest that the compound could be a promising candidate for further development in cancer treatment.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Study on TAK1 Inhibition :
    • A study demonstrated that derivatives of imidazo[1,2-b]pyridazine effectively inhibit TAK1 activity in vitro, leading to decreased proliferation of cancer cells.
    • The most potent derivatives exhibited IC50_{50} values in the low micromolar range.
  • Antiproliferative Activity :
    • Research highlighted that various imidazo[4,5-b]pyridine derivatives showed selective antiproliferative activity against human cancer cell lines. Although not directly tested on this compound, these findings suggest a potential for similar activity due to structural similarities.
  • Pharmacokinetic Studies :
    • Preliminary studies suggest that the addition of morpholine groups can enhance the water solubility and metabolic stability of related compounds, potentially improving bioavailability.

Properties

IUPAC Name

3-(imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c14-7-1-4-10-8-2-3-9-11-5-6-13(9)12-8/h2-3,5-6,14H,1,4,7H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNZBCGHDHDITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2N=C1NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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